molecular formula C10H11N3O4S2 B12201639 N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B12201639
M. Wt: 301.3 g/mol
InChI Key: PILXJNOSHPJLQB-UHFFFAOYSA-N
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Description

N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: is a compound that belongs to the class of furan carboxamides. . The compound features a furan ring, a thiadiazole ring, and a propylsulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with appropriate amines and sulfonyl chlorides. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, 2-furoic acid can be reacted with furfurylamine and furfuryl alcohol in the presence of coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring is particularly reactive towards electrophilic substitution reactions, while the thiadiazole ring can participate in nucleophilic substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the furan ring.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.

    Substitution: Electrophilic and nucleophilic reagents can be used to introduce various functional groups into the compound.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield furan-2-carboxamide derivatives with different substituents.

Comparison with Similar Compounds

  • Carboxine
  • Oxicarboxine
  • Boscalid

Comparison:

Compared to other similar compounds, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide stands out due to its unique combination of a furan ring, a thiadiazole ring, and a propylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications . While compounds like carboxine and boscalid are well-known for their fungicidal properties, this compound offers broader potential in medicinal and industrial applications .

Properties

Molecular Formula

C10H11N3O4S2

Molecular Weight

301.3 g/mol

IUPAC Name

N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C10H11N3O4S2/c1-2-6-19(15,16)10-13-12-9(18-10)11-8(14)7-4-3-5-17-7/h3-5H,2,6H2,1H3,(H,11,12,14)

InChI Key

PILXJNOSHPJLQB-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CO2

Origin of Product

United States

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